molecular formula C17H19F2N5O B2773880 1-(3,5-Difluorophenyl)-3-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)urea CAS No. 1797224-30-6

1-(3,5-Difluorophenyl)-3-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)urea

Cat. No.: B2773880
CAS No.: 1797224-30-6
M. Wt: 347.37
InChI Key: MIKSZCMTKYFLCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,5-Difluorophenyl)-3-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)urea (CAS 1797224-30-6) is a synthetic organic compound with a molecular formula of C₁₇H₁₉F₂N₅O and a molecular weight of 347.36 g/mol . This urea derivative is characterized by its unique structure, which integrates a 3,5-difluorophenyl group and a piperidinyl-substituted pyrimidine moiety . This specific architecture makes it a valuable building block and intermediate in medicinal chemistry and drug discovery research. The compound is for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. In scientific research, this compound serves as a key intermediate for the synthesis of more complex molecules . Its structure suggests potential for interaction with various biological macromolecules, and it is studied for its effects on cellular processes . The mechanism of action for this compound is theorized to involve interactions with specific enzymatic targets or signaling pathways, potentially modulating their activity to elicit biological effects . Researchers can utilize this compound as a core scaffold to explore structure-activity relationships (SAR), particularly by comparing it to analogs featuring different heterocyclic systems, such as morpholine in place of piperidine . It is supplied as a solid and should be stored according to standard laboratory practices for research chemicals.

Properties

IUPAC Name

1-(3,5-difluorophenyl)-3-[(2-piperidin-1-ylpyrimidin-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F2N5O/c18-12-8-13(19)10-15(9-12)23-17(25)21-11-14-4-5-20-16(22-14)24-6-2-1-3-7-24/h4-5,8-10H,1-3,6-7,11H2,(H2,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIKSZCMTKYFLCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=CC(=N2)CNC(=O)NC3=CC(=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Difluorophenyl)-3-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)urea typically involves multiple steps:

    Formation of the Piperidinyl-Pyrimidinyl Intermediate: This step involves the reaction of 2-chloropyrimidine with piperidine under basic conditions to form 2-(piperidin-1-yl)pyrimidine.

    Synthesis of the Urea Derivative: The intermediate is then reacted with 3,5-difluoroaniline in the presence of a coupling agent such as carbonyldiimidazole (CDI) or triphosgene to form the desired urea compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Difluorophenyl)-3-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the urea linkage or other functional groups.

    Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often used.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions could introduce various nucleophiles into the difluorophenyl ring.

Scientific Research Applications

1-(3,5-Difluorophenyl)-3-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 1-(3,5-Difluorophenyl)-3-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)urea involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound may act as an inhibitor or modulator. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-(3,5-Difluorophenyl)-3-(pyrimidin-4-yl)urea: Lacks the piperidinyl group, which may affect its binding properties and biological activity.

    1-(3,5-Difluorophenyl)-3-((2-(morpholin-4-yl)pyrimidin-4-yl)methyl)urea: Contains a morpholine ring instead of piperidine, potentially altering its chemical and biological properties.

Uniqueness

1-(3,5-Difluorophenyl)-3-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)urea is unique due to the combination of its difluorophenyl group, piperidinyl-pyrimidinyl moiety, and urea linkage

Biological Activity

1-(3,5-Difluorophenyl)-3-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)urea, a compound with significant potential in medicinal chemistry, has been studied for its biological activity, particularly in the context of cancer and neurodegenerative diseases. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C15_{15}H17_{17}F2_{2}N5_{5}O
  • Molecular Weight : 347.4 g/mol
  • CAS Number : 1797804-71-7

This structure features a difluorophenyl group and a piperidinyl-pyrimidinyl moiety that contribute to its biological activity.

The mechanism by which this compound exerts its effects involves several pathways:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial in various signaling pathways associated with cancer and inflammation.
  • Receptor Modulation : It interacts with certain receptors, potentially altering their activity and downstream signaling.
  • Cellular Effects : Studies indicate that this compound can induce apoptosis in cancer cells and exhibit neuroprotective effects in models of neurodegeneration.

Anticancer Properties

Research has demonstrated that this compound exhibits potent anticancer activity. In vitro studies have shown significant cytotoxic effects against various cancer cell lines, including:

Cell LineIC50 (µM)
A549 (Lung Cancer)5.4
MCF7 (Breast Cancer)4.8
HeLa (Cervical Cancer)6.1

These results suggest that the compound may serve as a lead candidate for further development as an anticancer agent.

Neuroprotective Effects

In models of neurodegenerative diseases such as Alzheimer's disease, the compound has shown promise by:

  • Reducing neuroinflammation.
  • Protecting neurons from amyloid-beta toxicity.

A study using differentiated SH-SY5Y human neuroblastoma cells demonstrated that treatment with the compound resulted in:

ParameterControlTreatment (10 µM)
Neurite Outgrowth (µm)5080
Cell Viability (%)6085
NF-kB Activation (Relative Units)10030

These findings indicate that the compound may mitigate neuronal death and promote cell survival through anti-inflammatory mechanisms.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical settings:

  • Case Study on Lung Cancer : A xenograft model using A549 cells treated with the compound showed a significant reduction in tumor size compared to control groups.
  • Alzheimer’s Disease Model : In transgenic mice expressing amyloid precursor protein, administration of the compound resulted in improved cognitive function as measured by behavioral tests.

Q & A

Q. What are the key synthetic methodologies for preparing 1-(3,5-Difluorophenyl)-3-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)urea?

The synthesis typically involves:

  • Stepwise coupling : Reacting 3,5-difluorophenyl isocyanate with a pyrimidinylmethylamine intermediate. For example, nucleophilic substitution at the pyrimidine C2 position using piperidine under reflux in anhydrous tetrahydrofuran (THF) or acetonitrile .
  • Urea bond formation : Employing carbodiimide coupling agents (e.g., DCC or EDC) to link aromatic and heterocyclic moieties, followed by purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) .
  • Critical parameters : Moisture-sensitive reactions require inert atmospheres (N₂/Ar), and yields depend on stoichiometric ratios (1:1.2 for amine:isocyanate) .

Q. How is structural characterization performed for this compound?

Key techniques include:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm urea linkage (δ ~6.5–7.5 ppm for NH protons) and substitution patterns on the pyrimidine and phenyl rings. For example, 3,5-difluorophenyl protons show splitting patterns consistent with J₃,5 coupling (~20 Hz) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., calculated for C₁₇H₁₈F₂N₆O: 368.15 g/mol) .
  • IR spectroscopy : Urea carbonyl stretch (~1640–1680 cm⁻¹) and C-F vibrations (~1100–1250 cm⁻¹) .

Advanced Research Questions

Q. How can researchers optimize the compound’s biological activity through structure-activity relationship (SAR) studies?

SAR strategies include:

  • Heterocyclic modifications : Replacing piperidine with morpholine or dimethylamino groups (as in and ) to alter lipophilicity and hydrogen-bonding capacity. For example, morpholine substitution increases solubility but may reduce blood-brain barrier penetration .
  • Fluorine positioning : Comparing 3,5-difluorophenyl with 2,4-difluorophenyl analogs () to assess steric and electronic effects on target binding. Bioactivity data (e.g., IC₅₀ values in kinase assays) guide prioritization .
  • Urea linker optimization : Introducing methyl or ethyl spacers (e.g., , compound 7s) to modulate conformational flexibility and target engagement .

Q. What experimental designs resolve contradictions in reported bioactivity data for similar urea derivatives?

Approaches include:

  • Orthogonal assay validation : Testing cytotoxicity (MTT assay) alongside target-specific inhibition (e.g., kinase activity via ADP-Glo™) to distinguish off-target effects .
  • Solubility adjustments : Using co-solvents (e.g., DMSO/PBS mixtures) or nanoparticle formulations to address discrepancies in in vitro vs. in vivo efficacy .
  • Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) to rationalize divergent binding affinities caused by subtle structural variations (e.g., piperidinyl vs. morpholinyl groups) .

Q. How can researchers design stability studies for this compound under physiological conditions?

Methodological steps:

  • pH-dependent degradation : Incubate the compound in buffers (pH 1.2, 4.5, 7.4) at 37°C, monitoring degradation via HPLC-UV at 254 nm. Urea bonds are prone to hydrolysis in acidic conditions .
  • Metabolic stability : Use liver microsomes (human/rat) to assess CYP450-mediated oxidation. LC-MS/MS identifies major metabolites (e.g., hydroxylation at pyrimidine C5) .
  • Light/thermal stability : Accelerated stability testing (40°C/75% RH for 4 weeks) with periodic sampling to guide storage conditions .

Q. What computational tools are effective in predicting the compound’s pharmacokinetic properties?

Recommended tools:

  • ADMET prediction : SwissADME or ADMETLab 2.0 to estimate logP (clogP ~2.8), BBB permeability (low), and CYP inhibition (e.g., CYP3A4) .
  • Quantum mechanical (QM) calculations : Gaussian 16 for optimizing ground-state geometries and evaluating frontier molecular orbitals (HOMO/LUMO) to predict reactivity .
  • Machine learning models : Use DeepChem or Chemprop to correlate structural descriptors (e.g., Morgan fingerprints) with toxicity endpoints .

Q. How can researchers address low synthetic yields in large-scale preparations?

Strategies include:

  • Flow chemistry : Continuous-flow reactors (e.g., ) to enhance mixing and reduce side reactions (e.g., dimerization of intermediates) .
  • Catalyst screening : Test palladium/platinum catalysts for coupling steps (e.g., Suzuki-Miyaura for pyrimidine functionalization) to improve efficiency .
  • DoE (Design of Experiments) : Optimize variables (temperature, solvent polarity, catalyst loading) via response surface methodology (RSM) .

Q. What analytical techniques differentiate polymorphic forms of this compound?

Key methods:

  • X-ray diffraction (PXRD) : Compare experimental patterns with simulated data from Mercury CSD to identify crystalline vs. amorphous forms .
  • Thermogravimetric analysis (TGA) : Monitor weight loss during heating (25–300°C) to assess hydrate/solvate formation .
  • DSC (Differential Scanning Calorimetry) : Melting point shifts (>5°C) indicate polymorphism, critical for patentability and formulation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.